![molecular formula C10H5F4NO B1524687 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile CAS No. 677713-06-3](/img/structure/B1524687.png)

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

Übersicht

Beschreibung

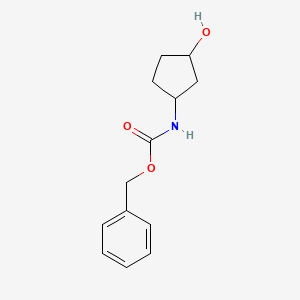

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is an organic compound with the molecular formula C8H3F4NO . It has a molecular weight of 205.11 . This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, it may be used in the synthesis of N-[trans-5-(3-cyanophenyl)bicyclo[3.1.0]hex-2-yl]-N′-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[2-(3®-hydroxy-1-pyrrolidinyl]ethyl]urea .Physical and Chemical Properties Analysis

The compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a refractive index of 1.461 (lit.), a boiling point of 48 °C/1 mmHg (lit.), and a density of 1.44 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

- Optical and Dielectric Properties of Fluorinated Polyimides : The synthesis of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines demonstrates notable properties like high solubility, good thermal stability, and excellent mechanical properties. These materials exhibit low dielectric constants, low moisture absorptions, and high optical transparency, making them suitable for various applications including electronics and optics (Tao et al., 2009).

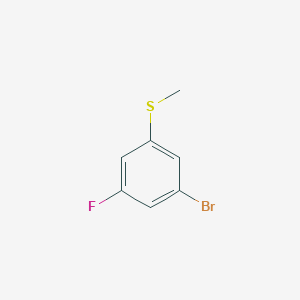

Electrophilic Reagents for Trifluoromethylthiolation

- Development of Electrophilic Trifluoromethylthiolating Reagents : Research highlights the synthesis of electrophilic trifluoromethylthiolating reagents which are crucial for introducing the trifluoromethylthio group in drug molecules. These reagents are effective in various organic syntheses, providing a pathway to enhance chemical and metabolic stability of drugs (Shao et al., 2015).

Chemistry and Reactivity Studies

- Stable Silylnitrilium Ions : Research on trityl tetrakis [bis(3,5-trifluoromethyl)phenyl]borate and its ability to produce silylnitrilium ions provides insight into the chemical reactivity and potential applications of such compounds in organic synthesis (Bahr & Boudjouk, 1993).

Fluorination Techniques and Applications

- Fluorination in Organic Chemistry : The development of new fluorination techniques, including the synthesis of trifluoromethylthiolated compounds and direct trifluoromethylthiolation, is critical in enhancing the properties of organic compounds, particularly in pharmaceuticals and agrochemicals. These techniques demonstrate the growing importance of fluorination in modern chemical synthesis (Cho et al., 2010).

Photoredox Catalysis for Fluoromethylation

- Photoredox-Catalyzed Fluoromethylation : This research focuses on the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, a significant advancement in the synthesis of organofluorine compounds. The study highlights the versatility and applicability of these methods in creating compounds with novel properties (Koike & Akita, 2016).

Biocatalysis in Trifluoromethylation

- Biocatalytic Trifluoromethylation : The use of biocatalysts like laccase for trifluoromethylation of unprotected phenols illustrates an innovative approach in organofluorine chemistry. This method enables the incorporation of the trifluoromethyl group into phenols, expanding the toolkit for synthesizing fluorinated organic compounds (Simon et al., 2016).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMKPIUYLMWMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)